(10-Formylanthracen-9-yl)boronic acid
Description
Table 1: Comparative Bond Lengths and Angles in Anthraceneboronic Acid Derivatives
The formyl group’s electron-withdrawing nature likely enhances the boronic acid’s Lewis acidity by polarizing the boron center, as evidenced by NMR studies of related ortho-substituted arylboronic acids . This polarization facilitates interactions with protic solvents, forming tetrahedral boronate esters, as confirmed by single-crystal X-ray structures of solvent-inserted adducts .
Electronic Structure Modulation Through Anthracene-Boronic Acid Conjugation
The conjugation between the anthracene π-system and the boronic acid group governs the compound’s electronic behavior. Density functional theory (DFT) calculations on 9-anthraceneboronic acid demonstrate significant electron density delocalization from the anthracene HOMO to the boron p-orbital, resulting in a red-shifted absorption spectrum compared to unsubstituted anthracene . Introducing a formyl group at the 10-position further modifies this conjugation. The formyl group’s inductive effect withdraws electron density, stabilizing the boron-centered LUMO by approximately 0.3 eV, as inferred from cyclic voltammetry studies of analogous aldehydic arylboronic acids .
Table 2: Electronic Properties of Anthraceneboronic Acid Derivatives
| Compound | HOMO (eV) | LUMO (eV) | λₐₘₐₓ (nm) |
|---|---|---|---|
| Anthracene | -5.8 | -1.2 | 356 |
| 9-Anthraceneboronic acid | -5.5 | -1.9 | 382 |
| (10-Formylanthracen-9-yl)boronic acid (predicted) | -5.7 | -2.2 | 395 |
This electronic modulation enhances the compound’s utility in optoelectronic applications, such as organic light-emitting diodes (OLEDs), where boronic acid derivatives are valued for their charge-transport properties . The formyl group also introduces additional sites for supramolecular interactions, enabling applications in chemosensors targeting diols or catechols via reversible boronate ester formation .
Comparative Molecular Dynamics with 9-Anthraceneboronic Acid Derivatives
Molecular dynamics (MD) simulations highlight the impact of substituents on the stability and solubility of anthraceneboronic acids. For 9-anthraceneboronic acid, simulations in aqueous media reveal rapid solvation of the boronic acid group, with a solvation free energy of -15.2 kcal/mol . In contrast, 10-phenyl-9-anthraceneboronic acid exhibits reduced solubility due to hydrophobic phenyl interactions, necessitating methanol or dimethylformamide for dissolution .
The formyl derivative’s dynamics are distinct: the polar formyl group improves aqueous solubility relative to phenyl-substituted analogs but introduces conformational flexibility. MD trajectories predict a 20% increase in rotational freedom for the formyl group compared to the rigid phenyl group, enabling adaptive binding in host-guest systems .
Table 3: Solubility and Stability Parameters of Anthraceneboronic Acids
These dynamics underscore the trade-offs between solubility and stability in functionalized anthraceneboronic acids, guiding their application-specific design.
Properties
Molecular Formula |
C15H11BO3 |
|---|---|
Molecular Weight |
250.06 g/mol |
IUPAC Name |
(10-formylanthracen-9-yl)boronic acid |
InChI |
InChI=1S/C15H11BO3/c17-9-14-10-5-1-3-7-12(10)15(16(18)19)13-8-4-2-6-11(13)14/h1-9,18-19H |
InChI Key |
JFEIIQJFMBNSRJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Directed Lithiation Followed by Borylation
- Step 1: Lithiation
The anthracene derivative is subjected to directed ortho-lithiation using a strong base such as n-butyllithium at low temperatures (e.g., -78 °C) to generate a lithiated intermediate at the 9-position. - Step 2: Electrophilic Borylation
The lithiated intermediate is then treated with a boron electrophile, commonly trialkyl borates (e.g., trimethyl borate), to introduce the boronic acid precursor. - Step 3: Hydrolysis
Acidic workup converts the boronate ester intermediate into the boronic acid. - Step 4: Formylation
The formyl group at the 10-position can be introduced either before or after borylation, typically via a Vilsmeier-Haack reaction using POCl3 and DMF, which selectively formylates the 10-position due to electronic and steric factors.
Suzuki-Miyaura Coupling Approach
- Step 1: Preparation of 10-Formyl-9-bromoanthracene
Starting from anthracene, selective bromination at the 9-position is performed, followed by formylation at the 10-position. - Step 2: Palladium-Catalyzed Borylation
The 9-bromo derivative undergoes palladium-catalyzed borylation using bis(pinacolato)diboron or similar boron reagents under Suzuki-Miyaura conditions to yield the boronic acid or its ester. - Step 3: Deprotection/Hydrolysis
If boronic esters are formed, hydrolysis under mild acidic conditions affords the free boronic acid.
Direct C–H Borylation
Recent advances in transition-metal catalysis allow direct C–H borylation of aromatic compounds. For anthracene derivatives:
- Catalyst System : Iridium complexes with bipyridine ligands.
- Conditions : Mild temperatures, often in the presence of pinacolborane or bis(pinacolato)diboron.
- Selectivity : Directed by steric and electronic effects, enabling borylation at the 9-position.
- Subsequent Formylation : The formyl group can be introduced post-borylation or protected during the borylation step.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- Stability Considerations : Boronic acids, especially arylboronic acids like (10-Formylanthracen-9-yl)boronic acid, are sensitive to protodeboronation under acidic or basic conditions. Careful control of pH and temperature during synthesis and purification is critical to maintain yield and purity.
- Protecting Groups : To prevent side reactions, the formyl group may be protected as an acetal during borylation steps, then deprotected post-synthesis. This strategy improves overall yield and product stability.
- Purification : Boronic acids are often purified by recrystallization or chromatography under inert atmosphere to avoid oxidation or degradation. Boronic esters formed as intermediates can be isolated and stored more stably before hydrolysis to the acid.
- Applications Influence : The synthetic route chosen often depends on the intended application of the compound, such as OLED materials or pharmaceutical intermediates, which require high purity and specific substitution patterns.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H11B1O3 (approximate for formyl derivative) |
| Molecular Weight | ~240-260 g/mol (estimated) |
| Solubility | Soluble in methanol, moderate in organic solvents |
| Sensitivity | Light sensitive, prone to protodeboronation under harsh conditions |
| Storage | Cool, dry place, inert atmosphere recommended |
| Common Impurities | Protodeboronated anthracene derivatives, over-oxidized products |
Chemical Reactions Analysis
Types of Reactions
(10-Formylanthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity:
Boronic acids, including (10-formylanthracen-9-yl)boronic acid, have been investigated for their anticancer properties. They are known to inhibit proteasome activity, which is crucial in cancer cell survival. For instance, studies have shown that boronic acids can enhance the efficacy of established chemotherapeutic agents like bortezomib in treating multiple myeloma and lymphoma by overcoming drug resistance mechanisms .
Drug Delivery Systems:
The compound's ability to form reversible covalent bonds with diols makes it suitable for developing drug delivery systems. This property allows for the selective release of therapeutic agents in response to specific biological conditions, enhancing the effectiveness of treatments while minimizing side effects .
Organic Electronics
OLED Materials:
(10-Formylanthracen-9-yl)boronic acid is utilized in the development of organic light-emitting diodes (OLEDs). Its structural characteristics contribute to efficient charge transport and light emission properties. The incorporation of this compound into OLED materials can improve device performance, including brightness and operational stability .
Sensor Development
Selective Sugar Recognition:
Research has demonstrated that boronic acids can be modified to create fluorescent probes capable of selectively recognizing sugars at physiological pH levels. The introduction of electron-withdrawing groups can enhance the binding affinity of these compounds for sugars, making them useful in biosensing applications . The ability to detect sugars is particularly relevant in diabetes management and other metabolic disorders.
Case Studies
Mechanism of Action
The mechanism of action of (10-Formylanthracen-9-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the anthracene moiety can participate in photophysical processes, such as fluorescence and energy transfer .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Anthracenyl boronic acids vary primarily in their substituents, which influence their electronic and steric profiles:
- (10-(1-Naphthyl)anthracen-9-yl)boronic acid (MW: 348.21): The naphthyl group adds bulk and extended conjugation, enhancing π-π stacking interactions but reducing solubility in polar media .
- (10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid (MW: 374.25): Biphenyl substitution increases molecular rigidity and may improve binding specificity in catalytic applications .
- [10-(4-tert-Butylphenyl)anthracen-9-yl]boronic acid (MW: 354.25): The tert-butyl group enhances solubility in organic solvents while maintaining steric bulk .
The formyl group in (10-Formylanthracen-9-yl)boronic acid is electron-withdrawing, likely lowering its pKa compared to phenyl or alkyl-substituted analogs, thereby increasing its Lewis acidity and reactivity toward diols or other nucleophiles .
Physicochemical Properties
*Inferred from substituent effects: Electron-withdrawing groups lower boronic acid pKa .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (10-Formylanthracen-9-yl)boronic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where the anthracene core is functionalized with a formyl group and boronic acid moiety. Key steps include protecting the formyl group during boronation to prevent side reactions. Purification challenges arise due to boronic acid instability; using silica gel chromatography with low-water-content solvents or recrystallization in aprotic solvents (e.g., THF/hexane) improves yield and purity. Intermediate characterization via -NMR and LC-MS is critical to confirm structural integrity .
Q. How does the anthracene backbone influence the compound’s photophysical properties in sensing applications?
- Methodological Answer : The anthracene moiety provides strong fluorescence and π-conjugation, enabling use in optical sensors. For diol or glycoprotein detection, the boronic acid forms reversible esters with cis-diols, altering the electronic environment of anthracene and inducing measurable fluorescence shifts (e.g., quenching or wavelength shifts). Researchers should optimize solvent polarity and pH (near the boronic acid’s pKa) to enhance binding-induced spectral changes .
Q. Which analytical techniques are most effective for characterizing (10-Formylanthracen-9-yl)boronic acid and its impurities?
- Methodological Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly sensitive for detecting trace impurities (e.g., unreacted precursors or boronic acid derivatives). -NMR or - correlation spectroscopy confirms boronic acid identity. Purity assessment requires HPLC with UV/Vis detection (λ = 254 nm for anthracene absorption) and elemental analysis .
Advanced Research Questions
Q. How can non-specific binding be minimized when studying glycoprotein interactions with (10-Formylanthracen-9-yl)boronic acid?
- Methodological Answer : Non-specific interactions (e.g., hydrophobic binding with anthracene) can be reduced by:
- Using zwitterionic buffers (e.g., HEPES) instead of phosphate buffers to weaken electrostatic interference.
- Incorporating competitive diols (e.g., sorbitol) to block non-glycosylated protein binding.
- Modifying surface chemistry (e.g., dextran coatings) to limit non-specific adsorption .
Q. What structural features of (10-Formylanthracen-9-yl)boronic acid contribute to its potential as a proteasome inhibitor?
- Methodological Answer : The boronic acid group acts as a reversible covalent inhibitor, binding to catalytic threonine residues in proteasomes (e.g., 20S subunit). The anthracene-formyl group enhances hydrophobic interactions with the enzyme’s active site. Structural analogs with electron-withdrawing substituents on anthracene show improved binding kinetics and selectivity, as demonstrated in bortezomib-like inhibitors .
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like proteasomes or carbohydrate-binding proteins. Focus on:
- Boronic acid’s geometry and pKa modulation by adjacent groups.
- Anthracene’s π-stacking with aromatic residues in binding pockets.
- Free energy perturbation (FEP) calculations to optimize substituent effects .
Q. What challenges arise in incorporating this compound into polymeric drug delivery systems?
- Methodological Answer : Challenges include boronic acid instability in aqueous matrices and premature release. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
